Nona-2,6-dien-1-ol
Overview
Description
Nona-2,6-dien-1-ol, also known as 2,6-Nonadien-1-ol, is a primary allylic alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is commonly referred to as cucumber alcohol or violet-leaf alcohol due to its presence in the essential oils of these plants . This compound is characterized by its pleasant, fresh, and green aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-2,6-dien-1-ol can be synthesized through various methods, including the reduction of corresponding aldehydes or ketones. One common synthetic route involves the reduction of 2,6-nonadienal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent over-reduction and ensure high yield.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2,6-nonadienal using a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method allows for efficient large-scale production with high purity. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Nona-2,6-dien-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,6-Nonadienal or 2,6-nonadienoic acid.
Reduction: Saturated alcohols like nonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nona-2,6-dien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nona-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Nonadienal: An aldehyde with a similar structure but different functional group.
2,6-Nonadienoic acid: A carboxylic acid derivative of nona-2,6-dien-1-ol.
Nonanol: A saturated alcohol with a similar carbon chain length but lacking the double bonds.
Uniqueness
This compound is unique due to its specific double bond configuration and hydroxyl group, which contribute to its distinct aroma and reactivity. Unlike its saturated counterparts, it exhibits unique chemical behavior and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
nona-2,6-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYRHBJZOVHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047232 | |
Record name | 2,6-Nonadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish liquid; powerful, green, vegetable | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.880 | |
Record name | 2,6-Nonadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7786-44-9 | |
Record name | 2,6-Nonadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7786-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Nonadien-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Nonadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nona-2,6-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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